3,7-Diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone
Description
The compound 3,7-diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone features a furan-2-yl group attached to the 3-position of the diazabicyclo core. This substitution imparts distinct electronic and steric properties, influencing its biological activity and physicochemical characteristics .
Properties
IUPAC Name |
3,7-diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(11-2-1-3-16-11)14-7-9-4-10(8-14)6-13-5-9/h1-3,9-10,13H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXPQUNJMZAIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CN(C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Cyclocondensation of Piperidone Derivatives
A representative protocol involves reacting 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and primary amines (e.g., benzylamine) in methanol under acidic conditions. The reaction proceeds at 55–60°C for 2 hours, yielding 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) as an intermediate. Key parameters include:
Wolff-Kishner Reduction of Bispidinones
The carbonyl group at position 9 of bispidinone is reduced to a methylene group using Huang-Minlon-modified Wolff-Kishner conditions :
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Reagents : Hydrazine hydrate (3 equiv.) and KOH (5 equiv.) in triethylene glycol.
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Yield : 73% for N-benzyl-N’- tboc-bispidine after flash chromatography.
Functionalization at the 3-Position: Introducing the Furan-2-yl Methanone Group
Carboxamide Coupling Strategies
The furan-2-yl methanone moiety is introduced via carboxamide linkage to the bispidine nitrogen. A two-step process is employed:
Step 1: Protection of the Secondary Amine
Step 2: Coupling with Furan-2-carbonyl Chloride
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Reagents : Furan-2-carbonyl chloride (1.2 equiv.), triethylamine (2 equiv.) in anhydrous THF.
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Conditions : 0°C to room temperature, 4 hours.
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Deprotection : HCl in dioxane (4M, 2 hours) removes the Boc group.
Industrial-Scale Optimization
A patented large-scale synthesis (EP1899337B1) emphasizes solvent selection and distillation techniques:
Reaction Stages and Conditions
| Stage | Reactants | Solvent | Temperature | Key Step | Yield |
|---|---|---|---|---|---|
| 1 | Diethyl 1,5-pentanedioate + 2-pyridinecarboxaldehyde | Isobutanol | 5–10°C | Dropwise aldehyde addition | 56% |
| 2 | Intermediate + aminomethylpyridine + formaldehyde | Isobutanol | 55–60°C | Azeotropic water removal | 64% |
Critical Process Parameters
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Solvent Recovery : Isobutanol is distilled and reused, reducing waste.
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Purification : Cooling to 5–10°C precipitates the product, minimizing chromatographic steps.
Structural and Conformational Analysis
NMR Characterization
13C and 1H NMR spectra confirm the “chair-chair” conformation of the bispidine scaffold:
X-ray Crystallography
Crystals of the fumarate salt (30F) reveal:
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Hydrogen Bonding : Between the carboxamide oxygen and fumarate anions.
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Dihedral Angle : 112° between the furan and bispidine planes.
Challenges and Mitigation Strategies
Low Yields in Reduction Steps
Chemical Reactions Analysis
Types of Reactions
3,7-Diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds.
Scientific Research Applications
Pharmacological Applications
-
Nicotinic Acetylcholine Receptor Modulation
- 3,7-Diazabicyclo[3.3.1]nonan derivatives have shown selective activity towards nicotinic acetylcholine receptor subtypes, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds can enhance cognitive function by modulating cholinergic signaling pathways .
- Antidepressant Activity
Synthetic Applications
The synthesis of 3,7-diazabicyclo[3.3.1]nonan derivatives can be achieved through various chemical reactions, including:
- Cycloaddition Reactions : These reactions facilitate the formation of the bicyclic structure from simpler precursors.
- Functionalization : The introduction of different substituents on the furan ring can enhance the biological activity of these compounds.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of a specific derivative of 3,7-diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone in models of oxidative stress-induced neuronal damage. The results indicated significant protection against neuronal death, suggesting potential therapeutic applications in neurodegenerative disorders .
Case Study 2: Antinociceptive Properties
Research conducted on the antinociceptive properties of this compound revealed its effectiveness in reducing pain responses in animal models. The mechanism was attributed to modulation of pain pathways involving opioid receptors, highlighting its potential for pain management therapies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3,7-Diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Furan vs. Thiophene : The thiophene analog (23F) exhibits higher thermal stability (melting point 173–178°C vs. 142–144°C), likely due to sulfur’s stronger intermolecular interactions .
- Scaffold Differences : 1,4-Diazabicyclo[3.2.2] derivatives (e.g., NS6740) show divergent receptor selectivity compared to 3,7-diazabicyclo[3.3.1] systems, underscoring the scaffold’s role in target binding .
Table 2: Toxicity and Receptor Interactions
Key Observations :
- Substituent Impact : Isopropoxypropyl-substituted LA-3 (LD₅₀ = 825 mg/kg) is 1.3× less toxic than ethoxypropyl analogs, highlighting alkyl chain effects on safety .
- Receptor Specificity : While 22F’s furan group may enhance nAChR interactions, its exact activity profile remains less characterized compared to NS6740, which is optimized for α7 nAChR desensitization .
Substituent Effects on Physicochemical Properties
- Alkoxyalkyl Chains : Lengthening the alkoxyalkyl chain at position 7 (e.g., butoxypropyl in compound 10) enhances amphiphilicity, improving solubility and bioactivity in plant growth studies .
- Aromatic vs. Aliphatic Groups : Biphenyl (28F) and phenyl (29F) substituents reduce melting points compared to heterocyclic groups, suggesting weaker crystal lattice interactions .
Biological Activity
Overview
3,7-Diazabicyclo[3.3.1]nonan-3-yl(furan-2-yl)methanone is a heterocyclic compound characterized by a bicyclic structure containing nitrogen atoms and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties, as well as its role in drug design.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H15N2O2 |
| Molecular Weight | 220.27 g/mol |
| InChI Key | InChI=1S/C12H15N2O2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various enzymes or receptors, influencing key signaling pathways involved in disease processes. Its structural features suggest potential binding to sites on target proteins, which can lead to therapeutic effects in various conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy.
Neuroprotective Effects
Preliminary studies suggest that the compound may also have neuroprotective effects, potentially acting as a nootropic agent. This is supported by research indicating that related bicyclic compounds can enhance cognitive function and protect against neurodegenerative processes.
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
- Cancer Cell Line Evaluation : In a series of experiments involving human cancer cell lines (e.g., breast and colon cancer), the compound showed dose-dependent inhibition of cell growth, with IC50 values indicating significant potency relative to control treatments.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with several structurally similar compounds:
Q & A
Q. Basic
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., furan-2-yl protons at δ 6.3–7.4 ppm) and bicyclic scaffold integrity .
- LC/ESI-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 285.2 for the free base) and purity (>99%) .
- IR spectroscopy : Identifies carbonyl stretches (1709–1717 cm⁻¹) and amine N–H bends (3434 cm⁻¹) .
How does X-ray crystallography contribute to understanding the molecular conformation of such derivatives?
Advanced
X-ray studies reveal:
- Distorted-chair conformations in the piperidine rings, with puckering parameters Q = 0.487–0.628 Å and θ = 5.8–157.5° .
- Intermolecular interactions : C–H···π contacts (2.72–3.63 Å) dominate crystal packing, contributing to stability .
- Boat-boat conformation in the eight-membered azabicyclo ring, stabilized by intramolecular S(5) and S(6) motifs .
What role do Hirshfeld surface analysis and DFT studies play in elucidating intermolecular interactions?
Q. Advanced
- Hirshfeld surface analysis quantifies interactions:
- DFT calculations (B3LYP/6–31G(d,p)):
How can molecular docking predict the biological activity of these compounds?
Q. Advanced
- Target selection : Docking with ERα (PDB: 3ERT) shows strong binding affinity (docking score: −9.56 kcal/mol) due to interactions with the ligand-binding domain .
- Key interactions :
- Bioactivity correlation : Compounds with electron-withdrawing substituents (e.g., Cl, NO₂) exhibit enhanced binding via hydrophobic complementarity .
How do substituents on the furan ring influence conformational dynamics and bioactivity?
Q. Advanced
- Electron-donating groups (e.g., methoxy) : Increase planarity of the bicyclic scaffold, enhancing π-π stacking but reducing solubility .
- Electron-withdrawing groups (e.g., Cl) : Distort the chair conformation, increasing dipole moments (µ = 0.18–0.24 D) and improving membrane permeability .
- Bulkier substituents (e.g., thiophene) : Introduce steric clashes in the binding pocket, reducing affinity by 20–30% compared to furan derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
